5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 451459-95-3
VCID: VC13368515
InChI: InChI=1S/C11H11FN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F
Molecular Formula: C11H11FN2O5
Molecular Weight: 270.21 g/mol

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid

CAS No.: 451459-95-3

Cat. No.: VC13368515

Molecular Formula: C11H11FN2O5

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid - 451459-95-3

Specification

CAS No. 451459-95-3
Molecular Formula C11H11FN2O5
Molecular Weight 270.21 g/mol
IUPAC Name 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid
Standard InChI InChI=1S/C11H11FN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17)
Standard InChI Key NNDJJGLAXWVCTP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F

Introduction

Chemical Structure and Molecular Characteristics

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid features a pentanoic acid backbone substituted at the fifth carbon with a ketone group and an aromatic amine moiety. The aromatic ring is further modified with fluorine at the ortho position and a nitro group at the para position relative to the amino linkage.

Molecular Formula and Weight

The molecular formula is deduced as C11H10FN2O5\text{C}_{11}\text{H}_{10}\text{FN}_2\text{O}_5, yielding a molecular weight of 269.21 g/mol. This aligns with structurally related compounds, such as 5-(2-fluorophenyl)-5-oxopentanoic acid (MW 210.20 g/mol) , adjusted for the additional nitro group and amine substitution.

Spectroscopic Properties

While direct spectral data are unavailable, analogous fluorinated nitroaromatics exhibit distinct 19F^{19}\text{F} NMR signals between δ=60\delta = -60 to 70-70 ppm for trifluoromethyl groups and 1H^{1}\text{H} NMR resonances for aromatic protons near δ=7.08.5\delta = 7.0–8.5 ppm . The ketone carbonyl in the pentanoic acid chain would likely appear at δ=2.12.6\delta = 2.1–2.6 ppm (proximal CH2_2 groups) and δ=208215\delta = 208–215 ppm in 13C^{13}\text{C} NMR .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound can be synthesized via amide coupling between 5-oxopentanoic acid and 2-fluoro-5-nitroaniline, leveraging carbodiimide-based activating agents:

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
ActivationHATU, DIPEA, CH3_3CNCarboxylic acid activation
Coupling2-Fluoro-5-nitroaniline, 18–20°C, 3–5 hAmide bond formation52–73%
PurificationRecrystallization (EtOAc/heptane)Isolation of pure product

This approach mirrors methods used for analogous compounds, such as the coupling of 2-fluoro-5-[(4-oxophthalazin-1-yl)methyl]benzoic acid with piperazine derivatives .

Dynamic Kinetic Resolution (DKR)

For enantiomerically pure variants, DKR employing nickel(II) chloride and chiral ligands (e.g., (SS)-BINAP) could resolve racemic mixtures, as demonstrated for 2-amino-5,5,5-trifluoropentanoic acid . Such methods achieve enantiomeric excess (ee) >98% under optimized conditions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar nitro and carboxylate groups:

  • Water: Limited solubility due to hydrophobic aromatic and nitro motifs.

  • Organic Solvents: Soluble in DMSO, DMF, and acetonitrile .

  • Stability: Susceptible to photodegradation under UV light owing to the nitro group, necessitating storage in amber glass .

Table 2: Predicted Physicochemical Parameters

ParameterValueBasis
Density1.3–1.5 g/cm³Analogous fluorinated acids
Boiling Point380–400°CMolecular weight trends
LogP1.2–1.8Calculated via fragment-based methods

Biochemical and Pharmaceutical Applications

Enzyme Inhibition and Targeting

Fluorinated nitroaromatics are explored as enzyme inhibitors due to their electron-withdrawing groups, which enhance binding affinity. For example, 4-(4-fluoro-3-piperidinecarbonylbenzyl)phthalazin-1-one exhibits kinase inhibitory activity . The target compound’s nitro group may serve as a hydrogen bond acceptor, while the fluorine enhances metabolic stability .

Photoaffinity Labeling

Nitro groups in noncanonical amino acids, such as 4,5-dimethoxy-2-nitrobenzyl-ll-selenocysteine, enable photoactivated crosslinking for studying protein interactions . The target compound could similarly function as a photoaffinity probe.

Future Directions

  • Stereoselective Synthesis: Optimizing DKR protocols for enantiopure production .

  • Biological Screening: Testing against cancer cell lines and microbial targets.

  • Formulation Studies: Enhancing aqueous solubility via prodrug strategies (e.g., esterification).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator